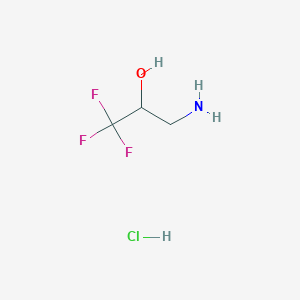

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSCPPZGIAEZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632603 | |

| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3832-24-4 | |

| Record name | 3832-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride. This fluorinated amino alcohol is a valuable building block in medicinal chemistry and drug discovery, offering unique properties attributable to the trifluoromethyl group.

Core Physicochemical Properties

The introduction of a trifluoromethyl group significantly influences the properties of organic molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The hydrochloride salt of 3-Amino-1,1,1-trifluoropropan-2-ol improves its solubility and handling characteristics.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₃H₇ClF₃NO | [1] |

| Molecular Weight | 165.54 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point (free base) | 99 °C | [3] |

| Boiling Point (free base, predicted) | 176.5 ± 40.0 °C | [3] |

| pKa (free base, predicted) | 10.14 ± 0.35 | |

| Solubility (free base) | Slightly soluble in DMSO and Methanol |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis of this compound

This proposed method is based on the reduction of 3-amino-1,1,1-trifluoropropan-2-one hydrochloride.

Materials:

-

3-Amino-1,1,1-trifluoropropan-2-one hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride (1 equivalent) in anhydrous methanol under an inert atmosphere.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x volumes).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Salt Formation: To the ethereal solution, add a saturated solution of hydrochloric acid in ethanol dropwise until precipitation is complete.

-

Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the carbon-hydrogen framework of the molecule. A ¹³C NMR spectrum for the free base is available for reference.[4][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H, N-H, and C-F bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Potential Applications in Drug Development

Fluorinated amino acids and their derivatives are increasingly utilized in the design of novel therapeutics.[6][7] The trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate.

Key Advantages of Trifluoromethylated Compounds:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and increasing the drug's half-life.[8]

-

Enhanced Lipophilicity: The lipophilic nature of the trifluoromethyl group can improve a molecule's ability to cross biological membranes, leading to better bioavailability.[8]

-

Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the neighboring amino group, which can influence its interaction with biological targets.

-

Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to stronger and more specific binding to target proteins.[9]

Due to these properties, this compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

Visualizations

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for 3-Amino-1,1,1-trifluoropropan-2-ol HCl.

Role in Drug Discovery Pipeline

Caption: Role of the compound as a building block in the drug discovery process.

References

- 1. This compound | C3H7ClF3NO | CID 23290109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-amino-1,1,1-trifluoropropan-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9 [m.chemicalbook.com]

- 4. 3-Amino-1,1,1-trifluoropropan-2-ol | C3H6F3NO | CID 418965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. nbinno.com [nbinno.com]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride (CAS: 3832-24-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (CAS: 3832-24-4) is a fluorinated amino alcohol that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity, making it an attractive component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3832-24-4 | [1] |

| Molecular Formula | C₃H₇ClF₃NO | [1] |

| Molecular Weight | 165.54 g/mol | [1] |

| IUPAC Name | 3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride | [1] |

| SMILES | C(C(C(F)(F)F)O)N.Cl | [1] |

| InChI Key | DHSCPPZGIAEZHF-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Inert atmosphere |

Synthesis

Proposed Experimental Protocol: Reduction of α-Azido-1,1,1-trifluoroacetone

This protocol is a representative example based on established chemical transformations for similar structures.

Step 1: Synthesis of α-Azido-1,1,1-trifluoroacetone

-

Materials: 1,1,1-Trifluoroacetone, Sodium azide, Sulfuric acid, Diethyl ether.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 1,1,1-trifluoroacetone in a suitable organic solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium azide in water.

-

Carefully add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for several hours.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude α-azido-1,1,1-trifluoroacetone.

-

Purify the product by distillation or column chromatography.

-

Step 2: Reduction of α-Azido-1,1,1-trifluoroacetone to 3-Amino-1,1,1-trifluoropropan-2-ol

-

Materials: α-Azido-1,1,1-trifluoroacetone, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄), Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve the α-azido-1,1,1-trifluoroacetone from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the free base, 3-amino-1,1,1-trifluoropropan-2-ol.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials: 3-Amino-1,1,1-trifluoropropan-2-ol, Hydrochloric acid (ethanolic or ethereal solution).

-

Procedure:

-

Dissolve the crude 3-amino-1,1,1-trifluoropropan-2-ol in a minimal amount of a suitable organic solvent like diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol or ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a chiral building block in the synthesis of more complex bioactive molecules. The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group and can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Potential Roles in Drug Design:

-

Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group is resistant to metabolic degradation, which can increase the half-life of a drug.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronegativity and steric bulk of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets.

-

Conformational Control: The presence of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the broader class of trifluoromethyl-containing amino alcohols are key components in a variety of investigational compounds.

Biological Activity and Mechanism of Action

Currently, there is a lack of publicly available data on the specific biological activities and mechanism of action of this compound as a standalone compound. Its primary role is that of an intermediate in the synthesis of other molecules. The biological profile of any final compound derived from this building block would be dependent on the overall structure of that molecule.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its trifluoromethyl group offers a powerful tool for modulating the properties of drug candidates. While further research is needed to fully characterize its own biological activity, its utility in the synthesis of novel therapeutics is clear. This guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers in the field of drug discovery and development.

References

Structural Elucidation of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a fluorinated organic compound with potential applications as a building block in medicinal chemistry and drug development. The presence of a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document provides a technical overview of the structural elucidation of its hydrochloride salt, based on available spectroscopic data and established analytical principles.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride |

| Molecular Formula | C₃H₇ClF₃NO |

| Molecular Weight | 165.54 g/mol |

| Canonical SMILES | C(C(C(F)(F)F)O)N.Cl |

| InChI Key | DHSCPPZGIAEZHF-UHFFFAOYSA-N |

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aminomethyl (CH₂-N), and methine (CH-O) groups. The coupling between these protons would provide connectivity information. The acidic proton of the ammonium group (-NH₃⁺) and the hydroxyl proton (-OH) may be observable, though their chemical shifts and appearance can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would corroborate the carbon backbone structure. Key signals would include those for the aminomethyl carbon, the hydroxyl-bearing methine carbon, and the trifluoromethyl carbon. The carbon attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling. A 13C NMR spectrum for the free amine, 3-amino-1,1,1-trifluoropropan-2-ol, is available in spectral databases, though access to the full dataset may require a subscription.[1][2]

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the trifluoromethyl group. A single signal, likely a triplet due to coupling with the adjacent methine proton, would be expected.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | 3.0 - 3.5 | Multiplet | -CH₂-NH₃⁺ |

| ¹H | 4.0 - 4.5 | Multiplet | -CH(OH)- |

| ¹H | 7.5 - 8.5 | Broad Singlet | -NH₃⁺ |

| ¹H | 5.0 - 6.0 | Broad Singlet | -OH |

| ¹³C | ~45 | Triplet | -CH₂-NH₃⁺ |

| ¹³C | ~70 | Quartet | -CH(OH)- |

| ¹³C | ~125 | Quartet | -CF₃ |

| ¹⁹F | -75 to -80 | Doublet | -CF₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would likely show the protonated molecule of the free amine [M+H]⁺ at m/z 130.05. High-resolution mass spectrometry would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of water, ammonia, and subsequent cleavages of the carbon-carbon bonds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for the O-H, N-H, C-H, C-F, and C-O bonds.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H and N-H stretching |

| 2800-3000 | Medium | C-H stretching |

| 1500-1600 | Medium | N-H bending |

| 1000-1350 | Strong | C-F stretching |

| 1050-1150 | Strong | C-O stretching |

Experimental Protocols

Synthesis Workflow

The synthesis of this compound would typically involve the synthesis of the free amine followed by salt formation.

Caption: General workflow for the synthesis of this compound.

Characterization Workflow

The structural elucidation of the synthesized compound would follow a logical progression of analytical techniques.

Caption: Logical workflow for the structural characterization of the target compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While a complete, publicly available dataset for this specific salt is elusive, the expected data from NMR, MS, and IR analyses, as outlined in this guide, provide a robust framework for its characterization. The synthesis would likely proceed through the formation of the free amine followed by treatment with hydrochloric acid. This fluorinated building block holds promise for the development of novel therapeutics, and its thorough structural characterization is a critical first step in its application.

References

Unraveling the Enigma: A Proposed Research Framework for Elucidating the Mechanism of Action of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical and biotechnological research, the exploration of novel small molecules is a critical driver of innovation. One such molecule, 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, presents a compelling case for investigation. Despite its availability and potential as a building block in medicinal chemistry, a comprehensive review of publicly accessible scientific literature reveals a significant knowledge gap: its specific mechanism of action remains unelucidated.

This technical guide is designed for researchers, scientists, and drug development professionals who are intrigued by the potential of this compound. Rather than detailing a known mechanism, this document provides a foundational summary of its chemical properties and, more importantly, outlines a proposed, systematic research framework to uncover its biological activity and potential therapeutic applications. This guide serves as a starting point, offering a logical workflow and hypothetical experimental protocols to navigate the path of discovery.

Compound Profile: What We Know

This compound is a fluorinated amino alcohol. The presence of a trifluoromethyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity. A summary of its key chemical identifiers and properties is presented below.

| Property | Value |

| Molecular Formula | C₃H₇ClF₃NO |

| Molecular Weight | 165.54 g/mol |

| CAS Number | Not uniformly assigned; hydrochloride salt of 431-38-9 |

| IUPAC Name | 3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride |

| Synonyms | TFMA hydrochloride |

| Structure | See Figure 1 |

A Proposed Research Workflow for Mechanism of Action Elucidation

Given the absence of established biological targets, a multi-pronged approach is recommended to systematically investigate the mechanism of action of this compound. The following workflow (Figure 2) outlines a logical progression from broad, unbiased screening to specific target validation and pathway analysis.

Hypothetical Experimental Protocols

The following sections detail potential methodologies for each phase of the proposed research workflow.

Phase 1: Initial Screening & Target Identification

-

In Silico Target Prediction:

-

Methodology: Utilize computational tools and databases (e.g., PharmMapper, SuperPred, SwissTargetPrediction) to screen the structure of 3-Amino-1,1,1-trifluoropropan-2-ol against libraries of known protein structures. This approach identifies potential targets based on pharmacophoric similarity to known ligands.

-

-

High-Throughput Phenotypic Screening:

-

Methodology: Screen the compound across a diverse panel of human cancer cell lines, primary cells, or disease-relevant cell models. Key assays could include:

-

Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): To identify any effects on cell proliferation or survival.

-

Reporter Gene Assays: To screen for activity against specific signaling pathways (e.g., NF-κB, Wnt, Hedgehog).

-

High-Content Imaging: To assess morphological changes, protein localization, or other cellular phenotypes.

-

-

-

Affinity-Based Target Discovery:

-

Methodology: If a consistent phenotype is observed, identify the direct binding partners of the compound. A common approach involves synthesizing a derivative of the compound with a linker for immobilization on a solid support (e.g., sepharose beads). This "bait" is then incubated with cell lysate. Proteins that bind to the compound are isolated, eluted, and identified by mass spectrometry.

-

Phase 2: Target Validation & Characterization

-

Biochemical & Biophysical Assays:

-

Methodology: Once putative targets are identified, direct binding and functional modulation must be confirmed using purified proteins.

-

Enzyme Inhibition/Activation Assays: If the target is an enzyme, measure the effect of the compound on its catalytic activity to determine IC50 or EC50 values.

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To quantify the binding affinity (KD) and thermodynamics of the interaction between the compound and the purified target protein.

-

-

-

Cellular Target Engagement Assays:

-

Methodology: Confirm that the compound binds to its target within a cellular context.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

-

Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) Assays: These proximity-based assays can be used to monitor target engagement in living cells.

-

-

-

Genetic Target Validation:

-

Methodology: To confirm that the observed phenotype is a direct result of the compound's interaction with the identified target, genetic methods can be employed.

-

CRISPR/Cas9 Knockout or siRNA/shRNA Knockdown: Depletion of the target protein should phenocopy or abrogate the effect of the compound.

-

-

Phase 3: Pathway & Functional Analysis

-

Transcriptomic & Proteomic Profiling:

-

Methodology: Treat cells with the compound and analyze global changes in gene and protein expression.

-

RNA-sequencing (RNA-seq): To identify changes in the transcriptome.

-

Quantitative Mass Spectrometry-based Proteomics: To identify changes in the proteome and post-translational modifications.

-

-

-

Signaling Pathway Analysis:

-

Methodology: Based on the results from transcriptomic and proteomic profiling, investigate the modulation of specific signaling pathways.

-

Western Blotting: Use phospho-specific antibodies to probe the activation state of key signaling proteins.

-

Phospho-proteomics: For a more global view of changes in protein phosphorylation.

-

-

-

In Vivo Model Testing:

-

Methodology: If a compelling mechanism of action with therapeutic potential is identified, the efficacy of the compound can be tested in relevant animal models of disease.

-

Conclusion

While the mechanism of action of this compound is currently unknown, its chemical structure suggests the potential for interesting biological activity. The systematic research framework proposed in this guide provides a clear and logical path for researchers to explore this potential. By employing a combination of computational, biochemical, cellular, and genetic approaches, the scientific community can work towards elucidating the mechanism of this enigmatic compound and potentially unlock new therapeutic avenues.

The Ascendant Trajectory of Trifluoromethylated Amino Alcohols: A Technical Guide to Their Synthesis, Applications, and Therapeutic Potential

For Immediate Release

[City, State] – [Date] – The unique physicochemical properties endowed by the trifluoromethyl group have positioned trifluoromethylated amino alcohols as a cornerstone in modern medicinal chemistry, catalysis, and materials science. This technical guide offers an in-depth exploration of their synthesis, diverse applications, and the underlying mechanisms of their biological activity, providing a critical resource for researchers, scientists, and professionals in drug development.

The strategic incorporation of a trifluoromethyl (CF₃) group into an amino alcohol scaffold dramatically alters its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] These modifications have led to the development of novel therapeutics, highly efficient asymmetric catalysts, and advanced materials. This guide will delve into the key aspects of this versatile class of molecules.

Synthesis of Trifluoromethylated Amino Alcohols

The synthesis of trifluoromethylated amino alcohols can be broadly categorized into two main approaches: nucleophilic trifluoromethylation of α-amino aldehydes or ketones and the reduction of α-aminoalkyl trifluoromethyl ketones.

Nucleophilic Trifluoromethylation

A prevalent and effective method involves the nucleophilic addition of a trifluoromethyl group to a carbonyl precursor. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is frequently employed for this transformation in the presence of a fluoride catalyst.[4][5]

Experimental Protocol: Synthesis of Monoterpene Trifluoromethylated Amino Alcohols [4]

This protocol outlines the synthesis of trifluoromethylated amino alcohols from monoterpene-based β-keto-benzyl-O-oximes.

-

Trifluoromethylation of β-keto-benzyl-O-oximes:

-

To a solution of the β-keto-benzyl-O-oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) at 4 °C under an argon atmosphere, add cesium fluoride (CsF) (0.1 eq).

-

Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq).

-

Stir the reaction mixture at 4 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add tetrabutylammonium fluoride hydrate (TBAF·3H₂O) (1.1 eq) and stir for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Reduction to Trifluoromethylated Amino Alcohols:

-

To a stirred suspension of lithium aluminium hydride (LiAlH₄) (3.0 eq) in anhydrous diethyl ether (Et₂O) at 4 °C under an argon atmosphere, add a solution of the trifluoromethylated β-hydroxy-benzyl-O-oxime (1.0 eq) in Et₂O dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of H₂O, 15% aqueous NaOH, and H₂O.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with Et₂O.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting amino alcohol can be further purified by conversion to its hydrochloride salt.

-

Experimental Workflow: Synthesis of Monoterpene Trifluoromethylated Amino Alcohols

Caption: Workflow for the two-step synthesis of trifluoromethylated amino alcohols.

Reduction of α-Aminoalkyl Trifluoromethyl Ketones

Another common strategy is the reduction of α-aminoalkyl trifluoromethyl ketones. These ketones can be synthesized from α-amino acids via the Dakin-West reaction.[5] The subsequent reduction of the ketone functionality yields the desired β-amino-α-trifluoromethyl alcohol.

Applications in Asymmetric Catalysis

Chiral trifluoromethylated amino alcohols have emerged as highly effective ligands and organocatalysts in a variety of asymmetric transformations. The presence of the trifluoromethyl group can enhance the stereoselectivity of these reactions compared to their non-fluorinated analogs.[4]

One notable application is in the enantioselective addition of diethylzinc to aldehydes. Trifluoromethylated amino alcohols have been shown to be more efficient ligands than their non-fluorinated counterparts, achieving enantiomeric excesses (ee) greater than 90%.[5]

| Catalyst/Ligand | Reaction | Substrate | Enantiomeric Excess (ee) | Yield (%) | Reference |

| (S)-N,N-Dibenzyl-1,1,1-trifluoro-3-phenylpropan-2-amine | Diethylzinc addition | Benzaldehyde | >90% | - | [5] |

| Monoterpene-derived trifluoromethylated amino alcohol | Diethylzinc addition | Benzaldehyde | - | - | [4] |

| Monoterpene-derived trifluoromethylated amino alcohol | Reformatsky reaction | Carbonyl compounds and imines | - | - | [4] |

Therapeutic Potential and Biological Activity

The introduction of a trifluoromethyl group can significantly enhance the biological activity of a molecule.[5] This is attributed to increased metabolic stability, enhanced membrane permeability, and altered binding interactions with target proteins.[1][2] Trifluoromethylated compounds have shown promise as antiviral, anticancer, and anti-inflammatory agents.[2][6]

Mechanism of Action

The mechanisms of action for trifluoromethylated drugs are diverse and target-specific. For example, some compounds act as enzyme inhibitors, while others modulate receptor activity.

Example Signaling Pathway: PI3K/Akt Inhibition

Alpelisib, a PI3K inhibitor containing a trifluoromethyl group, has been approved for the treatment of certain types of breast cancer.[1] The trifluoromethyl group contributes to its inhibitory activity against the p110α subunit of PI3K.

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of Alpelisib.

Quantitative Biological Data

The following table summarizes the reported biological activities of various trifluoromethylated compounds.

| Compound Class | Target/Assay | Cell Line | IC₅₀ | Reference |

| Trifluoromethyl thioxanthene derivative | Anticancer activity | HeLa | 87.8 nM | [6] |

| Trifluoromethyl thioxanthene derivative | COX-2 inhibition | - | 6.5 - 27.4 nM | [6] |

| Trifluoromethyl-modified cryptophycin | Cytotoxicity | KB-3-1 | low pM | [7] |

| Trifluoromethylated pyrazolo[1,5-a]pyrimidines | Pim1 kinase inhibition | - | - | [8] |

Future Directions

The field of trifluoromethylated amino alcohols continues to expand, with ongoing research focused on the development of more efficient and stereoselective synthetic methods. The exploration of their potential in materials science, particularly in the design of chiral polymers and functional materials, represents a promising new frontier. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues | MDPI [mdpi.com]

- 7. Total synthesis and biological evaluation of fluorinated cryptophycins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, a fluorinated amino alcohol of significant interest in medicinal chemistry and drug development. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds for pharmaceutical applications. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines the compound's chemical properties, a plausible synthetic pathway based on established methodologies for analogous compounds, and a detailed, representative experimental protocol.

Introduction: The Rise of Trifluoromethylated Compounds in Medicinal Chemistry

The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern pharmaceutical design. Among the various fluorinated motifs, the trifluoromethyl (CF3) group is of particular importance. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. Trifluoromethylated compounds often exhibit enhanced efficacy and pharmacokinetic profiles compared to their non-fluorinated counterparts.

This compound belongs to the class of trifluoromethylated amino alcohols, which are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. The presence of both an amino and a hydroxyl group provides versatile handles for further chemical modifications, while the trifluoromethyl group imparts the aforementioned beneficial properties. Although a precise timeline for the discovery of this specific molecule is not clearly delineated in the scientific literature, its development can be situated within the broader surge of interest in fluorinated organic compounds that began in the mid-20th century and continues to be a vibrant area of research.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-1,1,1-trifluoropropan-2-ol and its hydrochloride salt is presented in Table 1.

| Property | 3-Amino-1,1,1-trifluoropropan-2-ol | This compound |

| Molecular Formula | C₃H₆F₃NO | C₃H₇ClF₃NO |

| Molecular Weight | 129.08 g/mol | 165.54 g/mol |

| CAS Number | 431-38-9 | 3832-24-4 |

| Appearance | Solid | Data not available |

| Melting Point | 99 °C | Data not available |

| Boiling Point | 176.5±40.0 °C (Predicted) | Data not available |

| Density | 1.344±0.06 g/cm³ (Predicted) | Data not available |

| IUPAC Name | 3-amino-1,1,1-trifluoropropan-2-ol | 3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride |

Synthesis of this compound

While the original synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised based on well-established reactions for the preparation of β-amino-α-trifluoromethyl alcohols. A common strategy involves the reduction of an α-aminoalkyl trifluoromethyl ketone.[1]

A logical precursor for the synthesis is an N-protected α-aminoalkyl trifluoromethyl ketone. This can be prepared from a corresponding N-protected amino acid. The ketone is then reduced to the corresponding alcohol, followed by deprotection of the amino group and formation of the hydrochloride salt.

Proposed Synthetic Pathway

The proposed synthetic pathway for this compound is illustrated below. This pathway begins with an N-protected glycine, which is converted to the corresponding trifluoromethyl ketone. Subsequent reduction, deprotection, and salt formation yield the final product.

References

Spectroscopic and Analytical Characterization of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the analytical characterization of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (CAS No. Not available for hydrochloride, Parent compound: 431-38-9). Due to the limited availability of published experimental spectroscopic data for this specific salt, this document outlines generalized, representative protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar compounds.

Introduction

This compound is a fluorinated organic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate structural elucidation and purity assessment are critical for its use in research and development. This guide details the standard analytical techniques employed for the comprehensive characterization of this molecule.

Physicochemical Properties

While detailed experimental data is scarce, computed properties and identifiers for the parent compound and its hydrochloride salt are available from public databases.

Table 1: Physicochemical Properties and Identifiers

| Property | 3-Amino-1,1,1-trifluoropropan-2-ol | This compound |

| IUPAC Name | 3-amino-1,1,1-trifluoropropan-2-ol | 3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride |

| CAS Number | 431-38-9 | Not assigned |

| Molecular Formula | C₃H₆F₃NO | C₃H₇ClF₃NO |

| Molecular Weight | 129.08 g/mol | 165.54 g/mol [1] |

| InChI | InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2 | InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H[1] |

| SMILES | C(C(C(F)(F)F)O)N | C(C(C(F)(F)F)O)N.Cl[1] |

Data sourced from PubChem CID 418965 and CID 23290109.[1][2]

Spectroscopic Characterization: Hypothetical Data and Protocols

The following sections present expected spectroscopic data based on the known structure of the compound and general principles of spectroscopy. These are accompanied by representative experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for a complete characterization.

Table 2: Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.7 | m | 1H | CH-OH |

| ~ 3.3 - 3.5 | m | 2H | CH₂-NH₃⁺ |

Table 3: Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 125 (q, ¹JCF ≈ 280 Hz) | q | CF₃ |

| ~ 70 (q, ²JCF ≈ 30 Hz) | q | CH-OH |

| ~ 45 | t | CH₂-NH₃⁺ |

Table 4: Predicted ¹⁹F NMR Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -75 to -80 | d | CF₃ |

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the range of 0-12 ppm.

-

The residual solvent peak is used as the internal standard.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR.

-

The spectral width should be set to cover the range of 0-220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum.

-

The spectral width should be appropriate for fluorinated compounds, typically a wide range.

-

An external standard (e.g., CFCl₃) or an internal standard can be used for referencing.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, amine, and trifluoromethyl groups.

Table 5: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 (broad) | Strong | O-H stretch |

| 2800-3100 (broad) | Medium | N-H stretch (from NH₃⁺) |

| 1500-1600 | Medium | N-H bend (asymmetric) |

| 1100-1300 | Strong | C-F stretch |

| 1000-1100 | Strong | C-O stretch |

-

Sample Preparation:

-

Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder or clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 6: Expected Mass Spectrometry Data (ESI+)

| m/z (mass-to-charge) | Interpretation |

| 130.048 | [M+H]⁺ of the free base (C₃H₇F₃NO⁺) - Exact Mass |

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap instrument.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire data in positive ion mode.

-

Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

The instrument should be calibrated to ensure accurate mass measurements.

-

Analytical Workflow and Data Integration

The characterization of this compound involves a logical sequence of analytical techniques. The data from each technique provides complementary information that, when combined, leads to an unambiguous structural confirmation.

Conclusion

The comprehensive analytical characterization of this compound relies on the synergistic application of NMR and IR spectroscopy, and mass spectrometry. While specific experimental data for this compound is not widely published, this guide provides a robust framework of representative protocols and expected data based on established spectroscopic principles. This information serves as a valuable resource for researchers in the synthesis and application of this and related fluorinated compounds, ensuring accurate structural verification and quality control.

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

Navigating the Solubility Landscape of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various solvent systems and providing detailed protocols for independent solubility determination.

Introduction

This compound is a fluorinated organic compound of significant interest due to its utility as a building block in the synthesis of complex molecules with potential biological activity. Understanding its solubility is a critical first step in process development, formulation, and various research applications. This guide summarizes the currently available solubility information and provides a robust experimental protocol for its determination.

Solubility Profile of this compound

A thorough review of publicly available scientific literature, patents, and technical data sheets indicates a lack of specific quantitative solubility data for this compound in common laboratory solvents. The hydrochloride salt form is expected to exhibit higher solubility in polar protic solvents compared to its free base. Qualitative information for the free base, 3-Amino-1,1,1-trifluoropropan-2-ol, suggests slight solubility in dimethyl sulfoxide (DMSO) and methanol. However, direct experimental determination for the hydrochloride salt is necessary for accurate process design and formulation development.

The following table summarizes the status of available solubility data:

| Solvent | Chemical Class | Quantitative Solubility Data ( g/100 mL at 25°C) |

| Water | Polar Protic | Data Not Available |

| Methanol | Polar Protic | Data Not Available |

| Ethanol | Polar Protic | Data Not Available |

| Isopropanol | Polar Protic | Data Not Available |

| Acetone | Polar Aprotic | Data Not Available |

| Ethyl Acetate | Ester | Data Not Available |

| Dichloromethane | Halogenated | Data Not Available |

| Toluene | Aromatic Hydrocarbon | Data Not Available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data Not Available |

Given the absence of published quantitative data, the following section provides a detailed experimental protocol for determining the solubility of this compound.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.

Apparatus and Reagents

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical instrument.

-

-

Reagents:

-

This compound (of known purity)

-

Selected solvents (of analytical or HPLC grade)

-

Reagents for preparation of mobile phase for HPLC analysis

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of the selected solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a constant speed (e.g., 150-250 rpm) for a predetermined period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the diluted experimental samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Navigating the Stability and Storage of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and optimal storage conditions for 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride. Aimed at professionals in research and drug development, this document synthesizes available data to ensure the integrity and longevity of this critical reagent. The following sections detail recommended storage parameters, handling procedures, and potential degradation pathways based on current knowledge.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the recommended conditions based on information from safety data sheets and supplier recommendations. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for experimental use.

| Parameter | Recommended Condition | Rationale & Details |

| Temperature | 2-8°C[1] | Refrigerated temperatures are recommended to slow down potential degradation processes. |

| Atmosphere | Inert atmosphere[1] | Storage under an inert gas, such as argon or nitrogen, is advised to prevent oxidation. |

| Light | Protect from light | While specific photostability data is limited, it is a general best practice to store in an opaque or amber container. |

| Moisture | Store in a dry place[2] | The compound is a hydrochloride salt and may be hygroscopic. Protection from moisture is crucial to prevent hydrolysis and physical changes. |

| Container | Tightly sealed original container[2] | Use the original, tightly sealed container to prevent contamination and exposure to air and moisture.[2] |

| Ventilation | Store in a well-ventilated place[2] | Adequate ventilation is a standard safety precaution for chemical storage. |

Handling and Incompatibilities

Safe and effective handling of this compound is as crucial as its storage. The compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[2]

Known Incompatibilities: Based on general chemical principles for amine hydrochlorides, contact with the following should be avoided:

-

Strong bases: These can deprotonate the amine, leading to the free base which may have different stability characteristics.

-

Strong oxidizing agents: The amino alcohol functionality may be susceptible to oxidation.

Stability Profile and Potential Degradation Pathways

-

Oxidation: The primary amine and secondary alcohol moieties are potential sites for oxidative degradation. This could lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

-

Hydrolysis: As a hydrochloride salt, the compound's stability in aqueous solutions, particularly at different pH values, would be a critical parameter to investigate.

-

Thermal Degradation: Elevated temperatures could potentially lead to decomposition, although specific thermal degradation products have not been documented. The trifluoromethyl group is generally considered to be thermally stable.

It is important to note that the trifluoromethyl group is known to be highly stable and generally resistant to metabolic and chemical degradation.[3] This intrinsic stability may contribute to the overall robustness of the molecule.

Experimental Protocols for Stability Assessment

Detailed, validated stability-indicating analytical methods for this compound are not publicly available. However, for researchers intending to perform their own stability studies, a general approach based on established practices for small molecules would involve:

-

Forced Degradation Studies: Subjecting the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally induce degradation.

-

Development of a Stability-Indicating HPLC Method: A reverse-phase HPLC method with UV or mass spectrometric detection would be the standard approach. The method should be capable of separating the parent compound from all process-related impurities and degradation products.

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.

Logical Workflow for Ensuring Compound Stability

The following diagram illustrates the logical workflow from receiving the compound to its use in research, emphasizing the critical points for maintaining stability.

Caption: Logical workflow for maintaining the stability of this compound.

References

Methodological & Application

Application Notes and Protocols: The Strategic Incorporation of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids and peptidomimetics is a cornerstone of modern drug discovery, offering a powerful strategy to enhance the therapeutic properties of peptides. Among these, fluorinated amino alcohols such as 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride are gaining significant attention. The trifluoromethyl group is a key bioisostere known to improve metabolic stability, increase lipophilicity, and enhance the binding affinity of peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the successful integration of this versatile building block into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction to 3-Amino-1,1,1-trifluoropropan-2-ol in Peptide Design

3-Amino-1,1,1-trifluoropropan-2-ol serves as a unique building block for creating peptidomimetics with enhanced pharmacological profiles. The trifluoromethyl moiety can significantly alter the electronic properties and conformation of the peptide backbone, leading to improved resistance to enzymatic degradation and potentially novel biological activities. The primary amino group allows for standard Fmoc-based solid-phase peptide synthesis, while the secondary alcohol offers a potential site for further functionalization or can be left unprotected to influence peptide structure and function.

Key Considerations for Synthesis

The successful incorporation of this compound requires careful consideration of the following factors:

-

Neutralization of the Hydrochloride Salt: The commercially available hydrochloride salt must be neutralized to the free amine before Fmoc protection. This is typically achieved by treatment with a suitable base.

-

Fmoc Protection: The primary amine must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to enable its use in standard Fmoc-SPPS.

-

Steric Hindrance: The bulky trifluoromethyl group can present steric challenges during the coupling reaction. To overcome this, the use of more potent coupling reagents and extended reaction times or double coupling cycles is recommended.

-

Hydroxyl Group Protection: The secondary hydroxyl group may not require protection, depending on the synthetic strategy. If left unprotected, it is important to be aware of potential side reactions, such as O-acylation, although this is generally less favorable than N-acylation. For strategies requiring selective modification of the hydroxyl group, an appropriate protecting group (e.g., t-butyl, trityl) should be employed.

Experimental Protocols

Protocol 1: Fmoc Protection of 3-Amino-1,1,1-trifluoropropan-2-ol

This protocol describes the synthesis of the Fmoc-protected building block, a prerequisite for its use in SPPS.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization: Dissolve this compound (1 eq) in a 1:1 mixture of DCM and saturated sodium bicarbonate solution. Stir vigorously for 30 minutes to ensure complete neutralization to the free amine.

-

Fmoc Protection: Cool the mixture to 0 °C in an ice bath. Add Fmoc-Cl (1.1 eq) portion-wise while maintaining vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-3-amino-1,1,1-trifluoropropan-2-ol.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the Fmoc-protected 3-amino-1,1,1-trifluoropropan-2-ol into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected Rink Amide resin (or other suitable resin)

-

Fmoc-3-amino-1,1,1-trifluoropropan-2-ol

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

In a separate vessel, pre-activate Fmoc-3-amino-1,1,1-trifluoropropan-2-ol (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. A double coupling (repeating the coupling step) is recommended to ensure high efficiency due to potential steric hindrance.[1]

-

-

Washing: Wash the resin with DMF and DCM.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance

While specific quantitative data for the coupling efficiency of 3-Amino-1,1,1-trifluoropropan-2-ol is not extensively published, data from the analogous 3-azido derivative can provide valuable insights. The trifluoromethyl group is known to be sterically demanding, which can lead to lower coupling efficiencies compared to standard amino acids.

Table 1: Representative Coupling Efficiencies and Mitigation Strategies

| Building Block | Standard Coupling (DIC/HOBt) | Potent Coupling (HATU) | Mitigation Strategy |

| Standard Fmoc-Amino Acid | >99% | >99% | - |

| Fmoc-3-amino-1,1,1-trifluoropropan-2-ol (estimated) | 80-95% | >98% | Double coupling, extended reaction time, use of HATU/HCTU. |

Note: The data for Fmoc-3-amino-1,1,1-trifluoropropan-2-ol is an estimation based on the known behavior of sterically hindered and electronically modified amino acids.

To ensure complete incorporation, it is crucial to monitor the coupling reaction. The Kaiser test can be used for a qualitative assessment of free amines. For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the utilization of this compound in peptide synthesis.

Caption: Workflow for the Fmoc protection of 3-Amino-1,1,1-trifluoropropan-2-ol.

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a valuable chiral building block in asymmetric synthesis. Its utility stems from the presence of a stereogenic center and a trifluoromethyl group, which can impart unique steric and electronic properties to molecules. A primary application of this compound is its use as a precursor for the synthesis of chiral ligands, particularly trifluoromethyl-substituted pyridine-oxazolines (PyOx ligands). These ligands are effective in a variety of metal-catalyzed asymmetric reactions, offering high levels of enantioselectivity.

This document provides detailed protocols for the synthesis of a trifluoromethyl-substituted pyridine-oxazoline ligand derived from 3-Amino-1,1,1-trifluoropropan-2-ol and its subsequent application in the asymmetric arylation of N-sulfonylketimines.

Synthesis of a Chiral Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand

A key application of 3-Amino-1,1,1-trifluoropropan-2-ol is in the synthesis of chiral ligands for asymmetric catalysis. The following protocol details the preparation of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, a highly effective ligand in various asymmetric reactions.

Experimental Workflow: Ligand Synthesis

Caption: Workflow for the synthesis of a chiral trifluoromethyl-substituted PyOx ligand.

Detailed Experimental Protocol: Ligand Synthesis

Step 1: Neutralization of this compound

-

Dissolve this compound in a suitable solvent (e.g., water or a biphasic mixture of water and an organic solvent like dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of a base (e.g., 1M NaOH solution or triethylamine) to neutralize the hydrochloride salt and liberate the free amino alcohol.

-

If a biphasic system is used, separate the organic layer. If an aqueous solution is used, extract the free amino alcohol into an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Amino-1,1,1-trifluoropropan-2-ol. This product is often used in the next step without further purification.

Step 2: Synthesis of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

-

To a solution of 5-(trifluoromethyl)picolinonitrile in chlorobenzene, add L-tert-Leucinol (the non-fluorinated analogue is often used as a starting point for optimization, and the protocol is adaptable for the trifluoromethyl analogue).

-

Add zinc chloride (ZnCl₂, 300 mol%) as a catalyst.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica gel to afford the desired chiral pyridine-oxazoline ligand.

Application in Asymmetric Catalysis: Arylation of N-Sulfonylketimines

The synthesized trifluoromethyl-substituted pyridine-oxazoline ligand can be employed in palladium-catalyzed asymmetric additions of arylboronic acids to cyclic N-sulfonylketimines, yielding chiral benzosultams with high enantioselectivity.

Reaction Pathway: Asymmetric Arylation

Caption: General scheme for the asymmetric arylation of N-sulfonylketimines.

Detailed Experimental Protocol: Asymmetric Arylation

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) trifluoroacetate (Pd(TFA)₂) and the chiral trifluoromethyl-substituted pyridine-oxazoline ligand in a suitable anhydrous solvent (e.g., toluene or THF).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

-

Add the cyclic N-sulfonylketimine substrate and the arylboronic acid.

-

Add a suitable base (e.g., potassium carbonate or cesium fluoride).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress by TLC or HPLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched benzosultam.

Data Presentation

The following table summarizes representative results for the asymmetric arylation of a cyclic N-sulfonylketimine with various arylboronic acids using a palladium catalyst with a trifluoromethyl-substituted pyridine-oxazoline ligand.[1]

| Entry | Arylboronic Acid | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenylboronic acid | >99 | 98 |

| 2 | 4-Tolylboronic acid | >99 | 98 |

| 3 | 4-Methoxyphenylboronic acid | >99 | 97 |

| 4 | 4-Chlorophenylboronic acid | >99 | 98 |

| 5 | 2-Tolylboronic acid | 95 | 96 |

Conclusion

This compound serves as a valuable chiral precursor for the synthesis of specialized ligands for asymmetric catalysis. The resulting trifluoromethyl-substituted pyridine-oxazoline ligands have demonstrated high efficacy in palladium-catalyzed reactions, such as the asymmetric arylation of N-sulfonylketimines, providing access to chiral heterocyclic compounds with excellent enantioselectivity. The protocols outlined in this document provide a framework for the synthesis of these ligands and their application in asymmetric synthesis, which is of significant interest to researchers in drug discovery and development.

References

Application of 3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride in Medicinal Chemistry: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Introduction

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a chiral building block of significant interest in medicinal chemistry, primarily owing to the presence of a trifluoromethyl group. The incorporation of the trifluoromethyl moiety into drug candidates is a well-established strategy to enhance their pharmacological properties. This functional group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. This application note will detail the use of this compound in the design and synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Strategic Advantage of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group (-CF3) offers several advantages in drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug in the body.

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its oral bioavailability.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, affecting their ionization state and interaction with biological targets.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with amino acid residues in the active site of a target protein, leading to increased potency.

Application in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

(S)-3-Amino-1,1,1-trifluoropropan-2-ol serves as a key chiral building block for a class of potent and selective DPP-4 inhibitors. The trifluoromethyl group in these inhibitors often interacts with a specific region of the DPP-4 active site, contributing to their high affinity and selectivity.

Quantitative Data of DPP-4 Inhibitors Synthesized with Trifluoromethylated Building Blocks

The following table summarizes the in vitro inhibitory activity of exemplary DPP-4 inhibitors incorporating a trifluoromethyl group, showcasing the potency achieved with this structural motif.

| Compound ID | Structure | DPP-4 IC50 (nM) | Reference |

| Sitagliptin | A well-known DPP-4 inhibitor with a trifluoromethyl group. | 18 | [1] |

| Compound 2f | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 | [2] |

| Compound 2g | Trifluoromethyl-substituted benzylidene thiosemicarbazone | 4.775 ± 0.296 | [2] |